molecular formula C7H6INO2 B169652 Methyl 6-iodonicotinate CAS No. 173157-33-0

Methyl 6-iodonicotinate

Cat. No. B169652
M. Wt: 263.03 g/mol
InChI Key: CGFVEUUNDFAFHE-UHFFFAOYSA-N
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Description

Methyl 6-iodonicotinate is a chemical compound with the molecular formula C7H6INO2 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of Methyl 6-iodonicotinate involves taking 6-methyl nicotinate as a raw material and reacting it under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate . This method is advantageous due to its low raw material cost, convenient operation, high yield, and suitability for industrial mass production .


Molecular Structure Analysis

The most stable structure of Methyl 6-iodonicotinate was optimized by the DFT/B3LYP method with a LanLD2Z basis set .


Chemical Reactions Analysis

Methyl 6-iodonicotinate is a synthetic nicotine analog. It has been found in electronic cigarette pod systems, confirming the presence of a chemical species with the molecular weight of 6-methyl nicotine .

Scientific Research Applications

Quantum Chemical, Spectroscopic, and Molecular Docking Investigations

Methyl 2‐chloro 4‐iodonicotinate, a structurally similar compound to Methyl 6-iodonicotinate, was explored for its structural, spectroscopic, and electronic properties using density functional theory (DFT). The study aimed to understand the molecule's stability, vibrational properties, and pharmaceutical potential, especially for pulmonary fibrosis treatment. Advanced techniques like DFT/B3LYP method, potential energy distribution calculations, and molecular docking analysis were employed, indicating the compound's significance in drug design (Pandimeena, Mathavan, Samuel, & Benial, 2022).

Synthesis and Drug Development

Synthesis of Anti-Infective Agents

The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in creating novel anti-infective agents, was developed safely and economically. The process was highlighted for its significance in trifluoromethylation using an inexpensive and effective system, indicating the compound's role in medical chemistry and drug synthesis (Mulder et al., 2013).

Bioinformatics and RNA Methylation Analysis

Comprehensive Analysis of mRNA Methylation

Methyl 6-iodonicotinate could be indirectly related to research on N(6)-methyladenosine (m(6)A) methylation in mRNA, a crucial modification affecting gene expression and associated with physiological processes. Techniques like methylated RNA immunoprecipitation and next-generation sequencing (MeRIP-Seq) were used to identify mRNAs containing m(6)A, highlighting the extensive nature and physiological significance of this modification (Meyer et al., 2012).

Pharmaceutical Applications

Retinoprotective Effect of Related Compounds

Studies on compounds like 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, which shares a nicotinate core with Methyl 6-iodonicotinate, have shown promising results in retinal protection and microcirculation improvement. These findings suggest potential pharmaceutical applications for structurally related compounds in treating retinal disorders (Peresypkina et al., 2020).

Safety And Hazards

When handling Methyl 6-iodonicotinate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

methyl 6-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFVEUUNDFAFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563976
Record name Methyl 6-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-iodonicotinate

CAS RN

173157-33-0
Record name Methyl 6-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-iodo-pyridine-3-carboxylic acid (J. Am. Chem. Soc. 72, 1032, (1950)), 1.2 g of trimethyl o-formate and 0.2 g of p-toluenesulphonic acid in 75 ml of methanol is held at reflux for 2 hrs. The reaction mixture is concentrated and the residue is taken up in 50 ml of diethyl ether. The ether phase is washed twice with 50 ml of 2N aqueous sodium hydroxide solution each time and twice with 50 ml of saturated, aqueous sodium chloride solution each time, dried over magnesium sulphate and concentrated. The residue is recrystallized from 30 ml of hot methanol. 1.15 g (43%) of methyl 6-iodo-pyridine-3-carboxylate are isolated as a colourless solid. M.p. 134°-135°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
trimethyl o-formate
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

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